N-(oxolan-2-ylmethyl)cyclopentanamine

描述

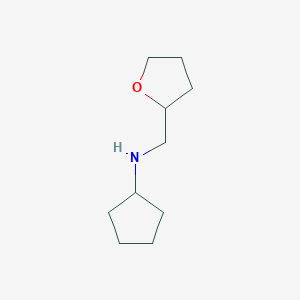

N-(oxolan-2-ylmethyl)cyclopentanamine is a secondary amine featuring a cyclopentane backbone with an amine group substituted by an oxolan-2-ylmethyl moiety. The oxolan (tetrahydrofuran, THF) group is a five-membered oxygen-containing ring, conferring both polar and moderately lipophilic characteristics to the compound. Structurally, the molecule comprises a cyclopentylamine core linked via a methylene bridge to the 2-position of the oxolan ring. Its molecular formula is inferred as C₁₀H₁₉NO, with a calculated molecular weight of 169.2 g/mol.

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)cyclopentanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTCWRMGHVKQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2CCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentylamine with oxirane (ethylene oxide) under controlled conditions. The reaction proceeds via nucleophilic attack of the amine group on the oxirane ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving the overall yield and purity of the product.

化学反应分析

Types of Reactions

N-(oxolan-2-ylmethyl)cyclopentanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

N-(oxolan-2-ylmethyl)cyclopentanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-(oxolan-2-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

相似化合物的比较

Key Differences :

- The oxolan-2-ylmethyl group in the target compound introduces an ether oxygen, enhancing polarity compared to sulfonamides or aromatic heterocycles. This may reduce lipophilicity (lower logP) and improve aqueous solubility.

- Patent compounds prioritize aromatic or sulfonamide substituents for target-specific interactions (e.g., enzyme inhibition), whereas the oxolan group may direct metabolism or alter bioavailability .

Tetrahydrofurfuryl Derivatives

evaluates tetrahydrofurfuryl acrylate (CAS 2399-48-6), which shares the tetrahydrofurfuryl (oxolan-2-ylmethyl) moiety. While structurally distinct (acrylate ester vs. amine), both compounds likely metabolize to tetrahydrofurfuryl alcohol (CAS 97-99-4) via esterase or oxidative pathways .

Comparison :

| Property | N-(oxolan-2-ylmethyl)cyclopentanamine | Tetrahydrofurfuryl Acrylate |

|---|---|---|

| Core Functional Group | Secondary amine | Acrylate ester |

| Molecular Weight | 169.2 g/mol (calculated) | 156.18 g/mol |

| Key Applications | Pharmaceutical potential | Polymer industry |

| Metabolite | Tetrahydrofurfuryl alcohol (inferred) | Tetrahydrofurfuryl alcohol |

Cyclopentanamine-Based Ligands

describes N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine, a ligand used to synthesize metal complexes (e.g., Co, Cu). Pyrazole groups provide nitrogen donors for metal coordination, unlike the oxygen-rich oxolan group in the target compound .

Key Contrasts :

- Pyrazole substituents enhance metal-binding capacity, making such ligands suitable for catalytic or magnetic applications.

- The oxolan group may limit coordination ability but could improve solubility in polar solvents.

Research Findings and Discussion

Pharmacological and Metabolic Insights

- Bioactivity : While patent compounds target enzymes (e.g., kinases ), the oxolan group may steer the target compound toward CNS applications due to similarities to THF-containing neuromodulators.

- Metabolism : Shared metabolism with tetrahydrofurfuryl acrylate suggests cleavage to tetrahydrofurfuryl alcohol and cyclopentanamine, necessitating toxicity studies on these metabolites .

Comparative Data Table

生物活性

N-(oxolan-2-ylmethyl)cyclopentanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) and cyclopentane moieties. This unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound can bind to molecular targets, influencing pathways involved in:

- Cell proliferation : It may inhibit enzymes that promote cancer cell growth.

- Neurotransmission : Potential interactions with neurotransmitter receptors could affect cognitive functions.

- Antimicrobial activity : Preliminary studies suggest it may exhibit properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

This compound has been studied for its anticancer properties. In vitro studies demonstrate cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is particularly noteworthy.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound, potentially offering therapeutic avenues for neurodegenerative diseases. Its interaction with neurotransmitter systems may help mitigate cognitive decline associated with conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Potential benefits in neurodegenerative disorders |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various human cancer cell lines, including breast and prostate cancer. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving caspase activation leading to apoptosis. This study underscores the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as an alternative treatment option for resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。